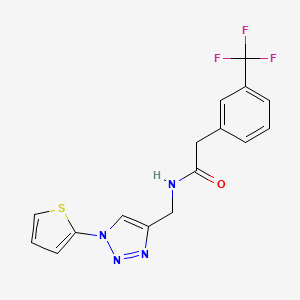
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H13F3N4OS and its molecular weight is 366.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound with potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H12F3N5S, with a molecular weight of 404.4 g/mol. It features a triazole ring, a thiophene moiety, and a trifluoromethyl phenyl group, which contribute to its diverse biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Attachment of the Thiophene Moiety : This is done via coupling reactions such as Suzuki or Stille coupling.
- Formation of the Acetamide Linkage : The final step involves reacting an acetic acid derivative with an amine.
Anticancer Activity
Research indicates that compounds containing the thiophene and triazole moieties exhibit significant anticancer properties. A study on related thiophene derivatives demonstrated their effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism involves inhibition of RNA and DNA synthesis, which is crucial for cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene Derivative A | HepG-2 | 10 | |
| Thiophene Derivative B | A-549 | 15 | |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Compounds with thiophene and triazole structures have shown antimicrobial effects against various pathogens. A literature survey highlights their potential as antifungal and antibacterial agents due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It may interact with specific receptors to exert anti-inflammatory effects or modulate immune responses.
- DNA/RNA Interaction : By interfering with nucleic acid synthesis, it can prevent cell division in cancerous cells.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in a clinical setting where it demonstrated promising results in reducing tumor growth in animal models. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues .
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)12-4-1-3-11(7-12)8-14(24)20-9-13-10-23(22-21-13)15-5-2-6-25-15/h1-7,10H,8-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLUZCCDZGVVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














